N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.11366728 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
This compound's relevance to scientific research primarily stems from its potential as a precursor or intermediate in synthesizing complex heterocyclic structures. For example, novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have been studied for thienopyrimidine synthesis, highlighting the versatility of such compounds in generating new chemical entities with potential biological activities (Pokhodylo et al., 2010). Furthermore, the compound has been involved in reactions yielding diverse heterocyclic frameworks, suggesting its utility in expanding the chemical space for drug discovery and other applications.
Biological Activities and Potential Applications
The compound's structural features suggest its utility in synthesizing biologically active molecules. For instance, synthesis efforts have yielded compounds screened for diuretic activity, with certain derivatives showing promising results, indicating the potential for developing new therapeutics (Yar & Ansari, 2009). Additionally, derivatives have been studied for antibacterial and antifungal activities, demonstrating the compound's role as a versatile scaffold for designing agents with potential antimicrobial properties (Vasu et al., 2005).
Catalysis and Material Science Applications
Beyond pharmaceuticals, the compound's chemical structure suggests possible applications in material science and catalysis. For example, covalent organic frameworks (COFs) with built-in amide active sites have been synthesized, showcasing the potential of such compounds in creating materials with specific catalytic functions (Li et al., 2019).
Properties
IUPAC Name |
N-benzyl-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c26-16(11-28-20-22-12-23-25-20)24-19-17(14-8-4-5-9-15(14)29-19)18(27)21-10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,21,27)(H,24,26)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLJNVRBNPMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=NN3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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